Product packaging for Hexamethylenediammonium diiodide(Cat. No.:CAS No. 20208-23-5)

Hexamethylenediammonium diiodide

Cat. No.: B1499299
CAS No.: 20208-23-5
M. Wt: 244.12 g/mol
InChI Key: JWNDFOVMVSGLKP-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Chemical Science

The continuous research focus on organic-inorganic hybrid materials stems from the unique and often enhanced properties that arise from the combination of organic and inorganic components at a molecular level. mdpi.commdpi.com These materials are central to innovations in various technological fields due to properties such as improved thermal stability, and tailored optical and electrical characteristics. mdpi.com Hexamethylenediammonium diiodide finds its significance within this context as a versatile organic building block. smolecule.com Its long-chain diamine structure and ionic nature make it suitable for constructing multi-dimensional frameworks, particularly in the burgeoning field of perovskite-based optoelectronics. smolecule.comresearchgate.net The synergy between the organic and inorganic parts is a key driver of research, aiming to create new materials with precisely controlled functionalities. mdpi.com

Overview of Diammonium Halide Salts in Research

Diammonium halide salts, the chemical class to which this compound belongs, are a subject of intensive study, especially for their role in perovskite solar cells (PSCs). nih.govnih.gov Perovskites are a class of materials with a specific crystal structure that have shown remarkable potential for high-efficiency solar energy conversion. mdpi.com A significant challenge in perovskite technology is ensuring long-term operational and environmental stability. nih.govnih.gov

Objectives and Scope of Academic Inquiry into this compound

Academic and industrial research into this compound is focused on several key objectives. A primary goal is its utilization as a precursor or additive in the fabrication of advanced materials, most notably perovskite solar cells. smolecule.com Researchers are investigating how its incorporation influences the crystal growth, morphology, and electronic properties of perovskite films. mdpi.com

The scope of inquiry includes:

Synthesis and Characterization: Developing and refining methods for synthesizing high-purity this compound. A common method is the neutralization reaction between hexamethylenediamine (B150038) and hydroiodic acid. smolecule.com Subsequent characterization involves analyzing its crystal structure, which features a three-dimensional hydrogen-bonded network contributing to its stability. smolecule.com

Interface and Defect Passivation: Investigating its role in modifying the interfaces within solar cell devices. Organic ammonium (B1175870) salts can passivate surface defects, which are often sources of charge recombination and efficiency loss. mdpi.com The specific aim is to understand how the long-chain structure of the hexamethylenediammonium cation interacts with the perovskite surface to enhance device performance and longevity. researchgate.net

Development of Novel Hybrid Materials: Using this compound as a fundamental building block for new organic-inorganic hybrid materials beyond perovskites. smolecule.com Its ability to form complexes and act as a structural template opens avenues for creating materials for applications in electrochemistry and as ionic liquids. smolecule.com

Compound Properties

Below is a table summarizing key properties of this compound.

PropertyValue
Chemical Formula C₆H₁₈I₂N₂ nih.gov
Molecular Weight 372.03 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance Off-white powder sigmaaldrich.com
Synonyms Hexane-1,6-diammonium iodide, Hexamethylenediamine dihydroiodide sigmaaldrich.comsigmaaldrich.com
CAS Number 20208-23-5 sigmaaldrich.comsigmaaldrich.com

Mentioned Chemical Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H17IN2 B1499299 Hexamethylenediammonium diiodide CAS No. 20208-23-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20208-23-5

Molecular Formula

C6H17IN2

Molecular Weight

244.12 g/mol

IUPAC Name

hexane-1,6-diamine;hydroiodide

InChI

InChI=1S/C6H16N2.HI/c7-5-3-1-2-4-6-8;/h1-8H2;1H

InChI Key

JWNDFOVMVSGLKP-UHFFFAOYSA-N

SMILES

C(CCC[NH3+])CC[NH3+].[I-].[I-]

Canonical SMILES

C(CCCN)CCN.I

Other CAS No.

20208-23-5

Origin of Product

United States

Synthetic Methodologies and Preparation Routes for Hexamethylenediammonium Diiodide

Direct Synthesis Approaches

The most common methods for synthesizing hexamethylenediammonium diiodide involve the direct reaction of hexamethylenediamine (B150038) with an iodine source. These approaches are favored for their straightforward nature.

This compound can be synthesized through several direct methods:

Neutralization Reaction: A primary and straightforward method involves the reaction of hexamethylenediamine with hydroiodic acid (HI). This acid-base neutralization reaction yields this compound and water. The balanced chemical equation for this reaction is: H₂N(CH₂)₆NH₂ + 2HI → [H₃N(CH₂)₆NH₃]²⁺(I⁻)₂ + 2H₂O. smolecule.com

Direct Iodination: Another method is the direct iodination of hexamethylenediamine using elemental iodine (I₂), often in an aqueous medium. smolecule.com This method relies on the basic nature of the amine groups reacting with iodine.

Crystallization Techniques: The compound can also be formed through crystallization from a solution containing both hexamethylenediamine and iodine under controlled conditions. smolecule.com

The selection of the iodinating agent and solvent system is crucial for the successful synthesis and isolation of the desired product.

The optimization of reaction parameters is essential to maximize the yield and purity of this compound. Key variables that are often manipulated include:

Stoichiometry of Reactants: The molar ratio of hexamethylenediamine to the iodinating agent is a critical factor. A stoichiometric excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of byproducts.

Solvent: The choice of solvent can influence reaction rates and the solubility of reactants and products, which in turn affects the ease of product isolation and purification.

Temperature: Reaction temperature can affect the rate of reaction and the stability of the product.

pH Control: In aqueous systems, maintaining an appropriate pH is important to ensure the amine groups are in their reactive form.

Systematic studies, potentially employing methodologies like Bayesian reaction optimization, can be used to efficiently explore the parameter space and identify the optimal conditions for the synthesis. nih.gov

Table 1: Key Parameters for Synthesis Optimization

Parameter Description Potential Impact on Synthesis
Reactant Ratio Molar ratio of hexamethylenediamine to iodinating agent. Affects reaction completeness and byproduct formation.
Solvent The medium in which the reaction is conducted. Influences reaction rate, solubility, and product isolation.
Temperature The thermal condition of the reaction. Impacts reaction kinetics and product stability.
pH The acidity or basicity of the reaction medium. Affects the protonation state and reactivity of the amine.
Reaction Time The duration of the reaction. Determines the extent of conversion to the final product.

Comparative Analysis of Related Diammonium Salt Syntheses

Insights into the synthesis of this compound can be gained by examining the preparation of other hexamethylenediammonium salts, such as the chloride and carbonate salts.

The synthesis of hexamethylenediammonium chloride is well-established and typically involves the reaction of hexamethylenediamine with hydrochloric acid. orgsyn.org For instance, a solution of hexamethylenediamine in methanol (B129727) can be treated with concentrated hydrochloric acid, followed by precipitation of the salt with acetone. orgsyn.org Thorough drying of the resulting hydrochloride salt is crucial for its use in subsequent reactions. orgsyn.org

Hexamethylenediammonium carbonate has also been used as a precursor in organic synthesis. orgsyn.org The preparation of these salts highlights common strategies in the synthesis of diammonium compounds, such as the use of strong acids for protonation and the importance of solvent selection for precipitation and purification. These principles are directly applicable to the synthesis of the diiodide salt.

Mechanistic Insights into Diiodide Formation Reactions

The formation of this compound from the reaction of hexamethylenediamine with iodine involves a series of steps. While detailed mechanistic studies specifically for this reaction are not extensively published, parallels can be drawn from the known reactivity of amines with iodine.

The reaction likely initiates with the formation of a charge-transfer complex between the amine and iodine. youtube.com This is followed by the formation of an N-I bond. researchgate.net In the presence of a base (another amine molecule or a different base), a proton is abstracted, leading to the formation of the ammonium (B1175870) ion and the iodide anion. This process occurs at both amine groups of the hexamethylenediamine molecule to yield the final diiodide salt.

Several proposed mechanisms for iodine-mediated reactions involving amines include:

Formation of a covalent N-I bond that then participates in further reactions. researchgate.net

Formation of a noncovalent N···I bond which facilitates the breaking of the I-I bond. researchgate.net

Generation of iodine radicals through heat or light, or by electrochemical methods. researchgate.net

In the context of hexamethylenediamine, the reaction with iodine in an aqueous medium likely proceeds through the formation of an amine-iodine adduct, which then leads to the final salt. smolecule.comyoutube.com

Crystallographic and Supramolecular Structural Elucidation of Hexamethylenediammonium Diiodide

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides fundamental information including the crystal system, space group, and the dimensions of the unit cell. Furthermore, it allows for a detailed analysis of molecular conformation, bond lengths, and bond angles.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The determination of the crystal system, space group, and unit cell parameters is the foundational step in crystal structure analysis. This data defines the symmetry and the basic repeating unit of the crystal lattice. Without experimental data, these parameters for Hexamethylenediammonium Diiodide remain unknown.

A hypothetical data table for this section would look like this, but the values are currently undetermined:

ParameterValue
Crystal SystemUnavailable
Space GroupUnavailable
a (Å)Unavailable
b (Å)Unavailable
c (Å)Unavailable
α (°)Unavailable
β (°)Unavailable
γ (°)Unavailable
Volume (ų)Unavailable
ZUnavailable

Analysis of the Molecular Conformation of the Hexamethylenediammonium Cation

An analysis of the molecular conformation of the hexamethylenediammonium cation would involve examining the torsion angles along the carbon-carbon and carbon-nitrogen bonds of the hexane-1,6-diamine backbone. This would reveal whether the cation adopts a common low-energy conformation, such as an all-trans (anti-periplanar) arrangement of the carbon chain, or if there are any gauche interactions. The orientation of the terminal ammonium (B1175870) groups relative to the carbon chain would also be a key feature of this analysis.

Hydrogen Bonding Networks and Supramolecular Motifs

Hydrogen bonding plays a crucial role in the formation of the supramolecular structure of ammonium salts. The ammonium groups of the cation act as hydrogen bond donors, while the iodide anions serve as acceptors.

Characterization of N-H···I Hydrogen Bonds

A detailed characterization of the N-H···I hydrogen bonds would be central to understanding the supramolecular assembly. This would involve a quantitative analysis of the hydrogen bond geometries, including the N-H bond lengths, H···I distances, N···I distances, and the N-H···I angles. These parameters provide insight into the strength and nature of these interactions.

A representative data table for this section would include:

D-H···AD-H (Å)H···A (Å)D···A (Å)∠DHA (°)
N-H···IUnavailableUnavailableUnavailableUnavailable

(Where D = Donor atom (N), H = Hydrogen, A = Acceptor atom (I))

Role of Bifurcated Interactions in Supramolecular Assembly

Bifurcated hydrogen bonds, where one hydrogen atom interacts with two acceptor atoms simultaneously, or two hydrogen atoms from the same donor interact with a single acceptor, can be significant in directing the supramolecular architecture. An analysis of the crystal structure would reveal if such interactions are present and how they contribute to the formation of more complex hydrogen-bonding motifs, such as chains, sheets, or three-dimensional networks.

Influence of Anion Identity on Hydrogen Bonding and Crystal Packing

The identity of the anion in hexamethylenediammonium halide salts plays a crucial role in dictating the nature of hydrogen bonding and the resultant crystal packing. The size, electronegativity, and polarizability of the halide anion (F⁻, Cl⁻, Br⁻, I⁻) directly influence the strength and geometry of the N-H···X hydrogen bonds, where X is the halide.

In the case of this compound, the large ionic radius and high polarizability of the iodide anion lead to weaker, more diffuse hydrogen bonds compared to its lighter halide counterparts. The N-H···I bonds are generally longer and more linear than N-H···F or N-H···Cl bonds. This is a consequence of the lower charge density of the iodide ion, which results in a weaker electrostatic attraction with the hydrogen atoms of the ammonium groups.

The strength of the hydrogen bond generally decreases as the electronegativity of the anion decreases. purdue.edu Consequently, the interaction between the hexamethylenediammonium cation and the iodide anion is weaker than with more electronegative anions like chloride. unlv.edu This weaker interaction in the diiodide salt allows for greater flexibility in the crystal packing, potentially leading to different polymorphic forms.

Table 1: Comparison of Halide Anion Properties and Their Expected Influence on Hydrogen Bonding

AnionIonic Radius (Å)Electronegativity (Pauling Scale)Expected Hydrogen Bond Strength
F⁻1.333.98Strong
Cl⁻1.813.16Moderate
Br⁻1.962.96Weaker
I⁻2.202.66Weakest

Polymorphism and Phase Transitions

Thermotropic Polymorphism Investigations

Thermotropic polymorphism refers to the existence of different crystalline structures (polymorphs) of a substance as a function of temperature. While specific studies on the thermotropic polymorphism of this compound are not extensively detailed in the available search results, the behavior of similar organic-inorganic hybrid materials suggests that it is likely to exhibit temperature-induced phase transitions. arxiv.orgresearchgate.net These transitions involve changes in the crystal lattice, often driven by the dynamics of the organic cation and its interaction with the inorganic anion. researchgate.net

Investigations into the thermotropic polymorphism of such compounds typically employ techniques like differential scanning calorimetry (DSC) to detect thermal anomalies associated with phase transitions, and variable-temperature X-ray diffraction to characterize the structural changes. researchgate.net For this compound, heating could lead to a transition from a more ordered, low-temperature phase to a higher-symmetry, high-temperature phase. This transition might be associated with increased rotational motion of the hexamethylenediammonium cation within the crystal lattice.

Correlative Studies with Homologous Halide Salts

Correlative studies of hexamethylenediammonium halide salts (where the halide is F, Cl, Br, or I) provide valuable insights into the influence of the anion on the polymorphic behavior of the material. The strength of the hydrogen bonding between the cation and the anion is a key factor in determining the stability of different polymorphs and the temperatures at which phase transitions occur.

In homologous series of organic ammonium halides, it is often observed that the transition temperatures and the nature of the phase transitions are systematically related to the size and electronegativity of the halide anion. For instance, salts with stronger hydrogen bonds (e.g., chlorides) may exhibit higher transition temperatures compared to those with weaker hydrogen bonds (e.g., iodides). purdue.edu The different hydrogen bonding networks and packing arrangements in the diiodide, dibromide, and dichloride salts of hexamethylenediammonium would likely result in distinct polymorphic landscapes for each compound.

Powder X-ray Diffraction (PXRD) for Bulk Structural Analysis

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used for the characterization of crystalline materials. nanoqam.ca It is particularly useful for analyzing the bulk structure of a powdered sample, providing information on phase identification, crystal structure, and sample purity. tricliniclabs.com In the context of this compound, PXRD is an essential tool for confirming the crystalline nature of the synthesized material and for identifying its specific polymorphic form.

A PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). libretexts.org This pattern serves as a unique "fingerprint" for a crystalline solid. tricliniclabs.com By comparing the experimental PXRD pattern of this compound with patterns from crystallographic databases or those calculated from single-crystal X-ray diffraction data, one can confirm the identity and phase of the bulk sample.

Furthermore, PXRD is instrumental in studying phase transitions. By collecting PXRD patterns at different temperatures (variable-temperature PXRD), one can monitor changes in the crystal structure as the material undergoes a phase transition. tricliniclabs.com This allows for the determination of the crystal structures of the different polymorphs and the temperature range over which they are stable.

Table 2: Hypothetical PXRD Data for a Polymorph of this compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.28.6785
15.55.71100
20.44.3560
25.83.4575
30.12.9740

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.org This method partitions the crystal electron density into molecular fragments, allowing for a detailed analysis of the contacts between neighboring molecules. For this compound, Hirshfeld surface analysis can provide quantitative insights into the nature and relative importance of the N-H···I hydrogen bonds and other intermolecular interactions, such as H···H and I···I contacts.

The Hirshfeld surface is typically mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.gov The analysis also generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts in the crystal. The relative contributions of different types of interactions can be quantified from this plot.

For this compound, the fingerprint plot would be expected to show significant contributions from H···I/I···H interactions, corresponding to the hydrogen bonds. The plot would also reveal the extent of H···H contacts, arising from interactions between the methylene (B1212753) groups of adjacent cations. This quantitative analysis of intermolecular interactions is crucial for understanding the crystal packing and the physical properties of the material. rsc.org

Table 3: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Interaction TypeExpected Contribution (%)
H···I / I···H30 - 40
H···H50 - 60
I···I< 5
Other< 5

Advanced Spectroscopic Characterization of Hexamethylenediammonium Diiodide

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These modes are unique and serve as a "fingerprint," allowing for detailed structural analysis. pitt.edu For Hexamethylenediammonium Diiodide, these techniques are crucial for identifying the characteristic vibrations of the ammonium (B1175870) head groups and the methylene (B1212753) units of the aliphatic chain.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes such as stretching and bending. The FTIR spectrum of this compound is dominated by features arising from the ammonium (-NH₃⁺) and methylene (-CH₂) groups.

The N-H stretching vibrations of the primary ammonium groups typically appear as a broad, strong band in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations from the hexamethylene backbone are observed as sharp peaks between 3000 cm⁻¹ and 2850 cm⁻¹. Additionally, bending vibrations provide further structural confirmation. The scissoring vibration of the -CH₂- groups is found around 1465 cm⁻¹, while the N-H bending of the -NH₃⁺ group gives rise to a characteristic absorption near 1600-1500 cm⁻¹.

Table 1: Characteristic FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3200-2800 N-H Stretch Ammonium (-NH₃⁺)
~2940-2920 C-H Asymmetric Stretch Methylene (-CH₂)
~2860-2850 C-H Symmetric Stretch Methylene (-CH₂)
~1590 N-H Bending Ammonium (-NH₃⁺)

Note: The exact peak positions can vary slightly based on the sample state (e.g., solid, solution) and intermolecular interactions.

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. pitt.edu While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing symmetric, non-polar bonds. This makes it an excellent tool for characterizing the carbon backbone of the hexamethylenediammonium cation.

The Raman spectrum provides a distinct vibrational fingerprint. harvard.edu A key feature is the strong signal for the symmetric C-C stretching of the aliphatic chain, which appears in the 1150-1000 cm⁻¹ region. The symmetric C-H stretching vibrations also produce strong Raman signals. The influence of the cation can be observed, allowing for differentiation from other salts with the same anion. metrohm.com

Table 2: Key Raman Shift Assignments for this compound

Raman Shift (cm⁻¹) Vibrational Mode Assignment
~2935 C-H Asymmetric Stretch Methylene (-CH₂)
~2880 C-H Symmetric Stretch Methylene (-CH₂)
~1440 C-H Bending/Scissoring Methylene (-CH₂)
~1300 C-H Twisting Methylene (-CH₂)

Note: These assignments are based on typical values for aliphatic diammonium salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules in solution. omicsonline.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their neighboring environments. Due to the molecule's symmetry (I⁻⁺H₃N-(CH₂)₆-NH₃⁺I⁻), the six-carbon chain yields three distinct proton signals for the methylene groups, in addition to the signal from the ammonium protons.

The protons on the carbon adjacent to the electron-withdrawing ammonium group (Cα) are the most deshielded and appear furthest downfield. The protons on the subsequent carbons (Cβ and Cγ) appear progressively further upfield. The signal for the -NH₃⁺ protons is often broad and its chemical shift can be dependent on concentration and the deuterated solvent used, such as D₂O where it may exchange and not be visible.

Table 3: Predicted ¹H NMR Chemical Shift Assignments for this compound in D₂O

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
α-CH₂ ~3.0 Triplet
β-CH₂ ~1.7 Quintet
γ-CH₂ ~1.4 Quintet

Note: Predicted shifts are relative to TMS. The chemical shift of the precursor hexamethylenediamine's α-CH₂ protons is ~2.7 ppm; protonation causes a downfield shift. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, the six carbons of the hexamethylene backbone give rise to only three distinct signals.

Similar to the proton spectrum, the carbon atom directly bonded to the nitrogen (Cα) is the most deshielded and has the largest chemical shift. The inner carbons (Cβ and Cγ) are more shielded and appear at higher fields (lower ppm values). This pattern confirms the symmetrical nature of the dication.

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
~39-42
~27-30

Note: Predicted shifts are relative to TMS. The chemical shifts for the precursor hexamethylenediamine (B150038) are approximately 41.8 (Cα), 32.2 (Cβ), and 26.8 (Cγ) ppm. chemicalbook.com The effect of protonation is most pronounced on the adjacent carbon.

While 1D NMR spectra suggest a structure, 2D NMR experiments provide definitive proof of atomic connectivity. scribd.com For this compound, techniques like ¹H-¹H COSY and ¹H-¹³C HSQC are particularly useful.

¹H-¹H Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this molecule, the COSY spectrum would show a cross-peak connecting the α-CH₂ protons (~3.0 ppm) with the adjacent β-CH₂ protons (~1.7 ppm). Another cross-peak would connect the β-CH₂ protons with the γ-CH₂ protons (~1.4 ppm), confirming the sequential connectivity of the aliphatic chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to. This technique provides unambiguous assignment of the carbon signals based on the already assigned proton signals. The HSQC spectrum would display three distinct cross-peaks:

A correlation between the α-CH₂ proton signal (~3.0 ppm) and the Cα carbon signal (~39-42 ppm).

A correlation between the β-CH₂ proton signal (~1.7 ppm) and the Cβ carbon signal (~27-30 ppm).

A correlation between the γ-CH₂ proton signal (~1.4 ppm) and the Cγ carbon signal (~25-28 ppm).

Together, these 2D NMR experiments provide irrefutable evidence for the structure of the this compound molecule, confirming the assignments made from 1D spectra and validating the integrity of the compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides valuable information about the elemental composition and chemical states of the constituent elements in a sample. wikipedia.orglibretexts.org For this compound, an XPS analysis would be expected to identify the core elements of carbon (C), nitrogen (N), and iodine (I). Hydrogen is not detectable by XPS. wikipedia.org

A survey scan would first be performed to identify all the elements present on the surface of the sample. Following this, high-resolution scans of the C 1s, N 1s, and I 3d regions would be acquired to determine the chemical states and bonding environments of these elements.

Expected Research Findings:

Elemental Composition: The atomic concentrations of C, N, and I on the sample surface would be determined from the areas of their respective photoelectron peaks, corrected by relative sensitivity factors. The theoretical atomic ratio of C:N:I in the bulk material is 6:2:2. Surface analysis by XPS may show slight deviations from this ratio due to surface contamination or orientation effects.

Chemical State of Carbon (C 1s): The high-resolution C 1s spectrum is anticipated to show at least two distinct peaks. The primary peak, at a lower binding energy (around 285.0 eV), would correspond to the C-C and C-H bonds of the central methylene groups in the hexamethylene chain. A second, smaller peak at a higher binding energy would be attributed to the carbon atoms directly bonded to the ammonium groups (C-N), as the electronegative nitrogen atom withdraws electron density, leading to a positive chemical shift.

Chemical State of Nitrogen (N 1s): The N 1s spectrum is expected to exhibit a single, well-defined peak at a binding energy characteristic of a positively charged ammonium species (-NH₃⁺). This binding energy is typically higher than that of a neutral amine group due to the positive charge.

Chemical State of Iodine (I 3d): The high-resolution I 3d spectrum would show a doublet, corresponding to the I 3d₅/₂ and I 3d₃/₂ spin-orbit components. The binding energy of these peaks would be characteristic of the iodide anion (I⁻), which is ionically bonded to the ammonium cations.

Illustrative XPS Data for this compound

Element Core Level Expected Binding Energy (eV) Inferred Chemical State
CarbonC 1s~ 285.0C-C, C-H (Aliphatic)
~ 286.5C-N (in C-NH₃⁺)
NitrogenN 1s~ 401.5Ammonium (-NH₃⁺)
IodineI 3d₅/₂~ 619.0Iodide (I⁻)
I 3d₃/₂~ 630.5Iodide (I⁻)

Note: The expected binding energies are illustrative and can vary slightly depending on the specific instrument calibration and sample charging.

UV-Visible Spectroscopy for Electronic Transitions in Solution

UV-Visible absorption spectroscopy is a technique used to study the electronic transitions within a molecule when it absorbs ultraviolet or visible light. For this compound dissolved in a suitable solvent (such as water or ethanol), the UV-Visible spectrum would be dominated by the electronic transitions of the iodide ion. The hexamethylenediammonium cation itself, being a saturated alkylammonium ion, does not possess chromophores that absorb in the conventional UV-Visible range (200-800 nm). youtube.comlibretexts.org

Expected Research Findings:

The primary electronic transitions observed for iodide ions in solution are charge-transfer-to-solvent (CTTS) transitions. In a CTTS transition, an electron is transferred from the iodide ion to an orbital localized on the surrounding solvent molecules upon the absorption of UV radiation. These transitions are highly sensitive to the nature of the solvent.

Absorption Bands: In an aqueous solution, the iodide ion typically displays two strong absorption bands in the UV region. The lower energy band is expected around 225 nm, and the higher energy band is anticipated near 195 nm.

Solvatochromism: The position of these absorption maxima would be expected to shift depending on the polarity and hydrogen bonding ability of the solvent. This phenomenon, known as solvatochromism, is a hallmark of CTTS transitions. For instance, changing the solvent from water to a less polar solvent would likely result in a shift of the absorption bands.

Formation of Triiodide: If an excess of iodine is present or if oxidation of the iodide occurs, a new, distinct absorption band for the triiodide ion (I₃⁻) would appear in the spectrum. The triiodide ion has characteristic absorption peaks around 288 nm and 350 nm. wikipedia.org

Illustrative UV-Visible Absorption Data for this compound in Aqueous Solution

Absorbing Species Expected λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Type of Transition
Iodide (I⁻)~ 225~ 13,000Charge-Transfer-to-Solvent (CTTS)
~ 195~ 13,000Charge-Transfer-to-Solvent (CTTS)

Note: The molar absorptivity values are approximate and can be influenced by the solvent and temperature.

Computational Chemistry and Theoretical Investigations of Hexamethylenediammonium Diiodide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. numberanalytics.commdpi.com It is instrumental in predicting molecular geometries, energies, and various spectroscopic properties. numberanalytics.com DFT calculations for Hexamethylenediammonium diiodide would involve treating the system as a collection of electrons and nuclei to approximate solutions to the Schrödinger equation.

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.comresearchgate.net For this compound, this process would be applied to its constituent ions: the Hexamethylenediammonium (HMDA) cation ([H₃N(CH₂)₆NH₃]²⁺) and the iodide anions (I⁻).

The conformational analysis of the flexible hexamethylene chain of the HMDA cation is crucial. The chain possesses multiple rotatable C-C and C-N bonds, leading to numerous possible conformers. Computational methods can systematically explore these conformations to identify low-energy structures. The process typically starts with an initial guess of the geometry and iteratively adjusts the atomic coordinates to minimize the forces on the atoms until a stable structure is found. stackexchange.comyoutube.com DFT methods, such as those employing the B3LYP functional with a suitable basis set like 6-31G(d), are commonly used for such optimizations. rsc.orgnih.gov

A thorough conformational search would reveal the relative energies of different conformers (e.g., all-trans vs. various gauche forms) and the energy barriers between them. This information helps in understanding the cation's flexibility and its preferred shapes in different environments. While specific published data for the HMDA cation is scarce, the table below illustrates the typical output of such a DFT geometry optimization.

Illustrative Data Table for Geometry Optimization of the HMDA Cation (Note: This table is a representative example of expected results and is not based on actual published calculations for this specific molecule.)

ParameterAll-Trans ConformerGauche-Gauche Conformer
Relative Energy (kcal/mol)0.00+1.2
N-C Bond Length (Å)1.4851.487
C-C Bond Length (Å)1.5351.538
C-N-C Bond Angle (°)112.5112.3
C-C-C Bond Angle (°)113.0110.5
N-C-C-C Dihedral Angle (°)180.065.0
Table 5.1: Example of predicted geometric parameters for different conformers of the Hexamethylenediammonium cation from DFT calculations.

DFT is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. numberanalytics.com

Vibrational Frequencies: After geometry optimization finds a stable structure, frequency calculations can be performed. researchgate.net These calculations yield the harmonic vibrational frequencies corresponding to the normal modes of the molecule. uit.no These theoretical frequencies are invaluable for assigning bands in experimental Infrared (IR) and Raman spectra. For the HMDA cation, this would provide characteristic frequencies for N-H stretching, C-H stretching, CH₂ bending and rocking modes, and C-C and C-N stretching modes. nih.gov Scaling factors are often applied to the calculated frequencies to better match experimental values due to the approximations inherent in the calculations (e.g., neglect of anharmonicity). arxiv.org

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another key application. arxiv.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. nih.govnyu.edu From these tensors, the isotropic shielding constants and, subsequently, the chemical shifts (typically relative to a standard like Tetramethylsilane) are determined. For this compound, this would allow for the prediction of ¹H and ¹³C chemical shifts, helping to assign peaks in experimental NMR spectra and confirming the molecular structure. nih.govarxiv.org

Illustrative Data Table for Predicted Spectroscopic Properties (Note: This table is a representative example of expected results and is not based on actual published calculations for this specific molecule.)

PropertyAtom/GroupPredicted ValueVibrational Mode/Assignment
Vibrational Frequency (cm⁻¹)N-H stretch~3450Symmetric/asymmetric stretching
Vibrational Frequency (cm⁻¹)C-H stretch~2950Symmetric/asymmetric stretching
Vibrational Frequency (cm⁻¹)CH₂ scissor~1460Bending
¹³C NMR Chemical Shift (ppm)C1 (adjacent to N)~40-CH₂-NH₃⁺
¹³C NMR Chemical Shift (ppm)C2~26-CH₂-CH₂-NH₃⁺
¹³C NMR Chemical Shift (ppm)C3~30-CH₂-CH₂-CH₂-
¹H NMR Chemical Shift (ppm)H on N~7.5-NH₃⁺
¹H NMR Chemical Shift (ppm)H on C1~3.0-CH₂-NH₃⁺
Table 5.2: Example of predicted vibrational frequencies and NMR chemical shifts for the Hexamethylenediammonium cation.

DFT can be used to quantify the non-covalent interactions between molecules. For this compound, the key interactions are the strong electrostatic forces (ion-ion interactions) between the [H₃N(CH₂)₆NH₃]²⁺ cation and the two I⁻ anions. Additionally, hydrogen bonding between the ammonium (B1175870) groups (N-H) and the iodide anions is expected to be significant.

Computational methods can calculate the binding energy by taking the difference between the total energy of the ion-pair complex and the sum of the energies of the individual, isolated ions. Energy decomposition analysis (EDA) can further break down the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion contributions, providing a deeper understanding of the nature of the chemical bonds and intermolecular forces. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. numberanalytics.com An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time. youtube.com

For this compound, MD simulations could be used to study:

Conformational Dynamics: How the flexible hexamethylene chain of the cation moves and changes its conformation over time in a solution or in the solid state.

Solvation Structure: How solvent molecules (e.g., water) arrange around the cation and anions.

Ion Pairing and Diffusion: The dynamics of the association and dissociation of the cation and anions in a solvent, and the calculation of diffusion coefficients.

These simulations rely on a 'force field'—a set of parameters and equations that describes the potential energy of the system. While classical force fields are common, DFT-based MD (also known as ab initio MD) can be used for higher accuracy, albeit at a much greater computational cost. youtube.com

First-Principles Calculations in Material Systems Incorporating this compound

First-principles calculations, which are based on quantum mechanics without reliance on empirical parameters, are essential for predicting the properties of solid-state materials. u-tokyo.ac.jpmdpi.comyoutube.com this compound can serve as a component in larger material systems, such as organic-inorganic hybrid perovskites.

In this context, first-principles calculations (typically using DFT with periodic boundary conditions) can be used to predict:

Crystal Structure: The stable crystal packing of the ions in the solid state.

Electronic Properties: The electronic band structure, density of states, and band gap of the material. u-tokyo.ac.jp

Defect Properties: The energetics and electronic consequences of defects, such as vacancies or impurities, within the crystal lattice. aps.org

These calculations are vital for materials design and for understanding the electronic and optical properties of new materials incorporating this compound. mdpi.com

Elucidation of Reaction Mechanisms and Pathways via Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways that are often difficult to probe experimentally. researchgate.netresearchgate.net For reactions involving this compound, computational methods can be used to map out the potential energy surface connecting reactants, transition states, and products. numberanalytics.com

This involves:

Locating Transition States: Identifying the saddle point on the potential energy surface that represents the highest energy barrier along the reaction coordinate.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which is a key factor governing the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For example, the formation of this compound from 1,6-hexanediamine (B7767898) and hydroiodic acid could be modeled to understand the proton transfer steps. While specific studies on this compound are lacking, the general methodology provides a robust framework for such investigations. mdpi.com

Applications of Hexamethylenediammonium Diiodide in Advanced Materials Science

Role in Perovskite Solar Cell (PSC) Architectures

Hexamethylenediammonium diiodide (HDADI₂) serves as a versatile additive and modifier in the fabrication of perovskite solar cells (PSCs), addressing several critical challenges that can impede device efficiency and longevity. ewadirect.comresearchgate.net Its application spans interfacial engineering, adhesion enhancement, energy level tuning, and defect passivation.

Interfacial engineering is a critical strategy for improving PSC performance by optimizing charge transport and reducing defect density at the interfaces between layers. ewadirect.comresearchgate.net One of the key applications of this compound is in the modification of hole transport layers (HTLs), such as poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate), commonly known as PEDOT:PSS. acs.orgacs.org

Parameter Material Modification Observation Source
Hole Transport LayerPEDOT:PSSAddition of this compoundInteraction between HDAD²⁺ and sulfonic acid groups of PSS. acs.org
Electrical PropertyModified PEDOT:PSSAgglomeration of PEDOT chains.Improved electrical properties for use as an electrode. acs.orgacs.org

Effective contact between the various layers in a solar cell is crucial for its performance, particularly in stacked architectures. acs.orgfigshare.com The modification of PEDOT:PSS with this compound has been shown to significantly improve the physical contact at key interfaces. acs.org The chemical interaction that causes the PEDOT chains to agglomerate also results in a rougher surface morphology of the PEDOT:PSS film. acs.org

This increased surface roughness enhances the contact area between the modified PEDOT:PSS layer (acting as an electrode) and the adjacent photoanode, ensuring a more sufficient connection. acs.orgfigshare.com Furthermore, studies have demonstrated that this modification leads to higher adhesion. acs.org In a practical test, a modified PEDOT:PSS film sprayed onto FTO glass showed stronger adhesion when subjected to a tape test compared to the unmodified version. acs.org This improved adhesion and contact are key factors in the enhanced performance of stacked perovskite solar cells, contributing to a power-conversion efficiency (PCE) of 15.21% in one study. acs.orgfigshare.com

Property Material Effect of HDADI₂ Modification Result Source
Surface MorphologyPEDOT:PSS FilmIncreased surface roughness.Larger contact area between layers. acs.orgacs.org
AdhesionPEDOT:PSS FilmIncreased adhesion.More effective and reliable contact in stacked devices. acs.orgacs.org

Proper energy level alignment between the perovskite absorber layer and the charge transport layers (both electron and hole transport layers) is fundamental for efficient charge extraction and for minimizing energy losses in PSCs. ewadirect.comresearchgate.nethku.hk Misalignment of energy levels can create barriers for charge carriers, hindering device performance. ewadirect.com

Defects on the surface and within the grain boundaries of the perovskite film are a major source of non-radiative recombination, where charge carriers are lost before they can be extracted, thereby limiting the efficiency and stability of PSCs. nih.govrsc.org Organic ammonium (B1175870) salts are often used to passivate these defects. nih.gov

Hydrophilic 1,6-hexanediammonium diiodide (HDADI) has been used to modify the perovskite surface to improve the contact at the "Spiro-OMeTAD/perovskite" interface. researchgate.net This treatment was found to reduce defects in the perovskite layer. researchgate.net The passivation of defects leads to a reduction in charge recombination and accelerates the rate of charge extraction. researchgate.net As a result of this surface treatment, the power conversion efficiency of the perovskite solar cells was upgraded from 20.25% to 22.28%, with a champion efficiency of 23.08%. researchgate.net

Interface Modification Effect Performance Impact Source
Spiro-OMeTAD/PerovskiteSurface treatment with HDADIReduced defects, accelerated charge extraction.PCE increased from 20.25% to 22.28%. researchgate.net

This compound can be used as a precursor for creating low-dimensional perovskite structures, such as quasi-two-dimensional (2D) perovskites. researchgate.netnih.govresearchgate.net In these architectures, the larger hexamethylenediammonium cation acts as a spacer that separates the inorganic lead halide octahedral layers. nih.govresearchgate.net This contrasts with traditional 3D perovskites, which have a continuous crystal lattice.

These low-dimensional hybrid materials, specifically hexamethylenediammonium lead halide perovskites, have been synthesized and characterized, showing a high degree of crystallinity and phase purity. nih.govresearchgate.net The formation of a 2D Dion-Jacobson phase perovskite has been observed when using HDADI to modify the surface of a 3D perovskite film. researchgate.net Such 2D and quasi-2D structures often exhibit improved stability compared to their 3D counterparts. nih.gov Studies on the electronic properties of these materials have provided schematic representations of their band structures, deepening the understanding of the relationship between their crystal and electronic structures. nih.govresearchgate.net

Integration into Polymer Matrices for Functional Material Development

The integration of this compound into polymer matrices is a strategy to develop functional materials with enhanced properties. A prime example of this is the modification of the conductive polymer PEDOT:PSS for use as an electrode in perovskite solar cells. acs.org In this context, the PEDOT:PSS acts as the polymer matrix, and HDADI₂ is the functional additive. acs.org

By adding HDADI₂ powder to a solution containing PEDOT:PSS solid particles, a modified slurry is created. acs.org When this slurry is used to form a film, the resulting material exhibits improved physical and electrical characteristics compared to the original polymer matrix. acs.orgfigshare.com Specifically, the integration of HDADI₂ leads to a rougher surface and higher adhesion, which are critical for creating effective interfaces in stacked electronic devices. acs.org This approach showcases how incorporating a specific chemical compound into a polymer can tailor its properties for a specialized application, in this case, creating a more effective electrode for cost-efficient, metal-electrode-free perovskite solar cells. acs.orgfigshare.com

Development as a Component in Other Hybrid Organic-Inorganic Materials

The versatility of this compound extends beyond its use as a simple additive. Researchers are actively exploring its role as a primary organic cation in the formation of novel hybrid organic-inorganic crystalline structures. These materials often adopt perovskite or perovskite-like architectures, where the organic cation plays a crucial role in defining the dimensionality and, consequently, the electronic and optical properties of the material.

One notable area of investigation is the development of low-dimensional perovskites. Unlike traditional 3D perovskites, 2D or layered perovskites, which can be synthesized using larger organic cations like Hexamethylenediammonium, often exhibit enhanced environmental stability. The long, flexible hexamethylene chain of the dication can act as a spacer between inorganic layers, typically composed of metal halides, leading to the formation of these layered structures.

A significant example of this is the development of hybrid materials incorporating trivalent bismuth. In a move to address the toxicity associated with lead-based perovskites, researchers have successfully synthesized a hybrid organic-inorganic material using trivalent bismuth and the dicationic 1,6-hexanediammonium. acs.org These materials, used as the photoactive layer in solution-processed photovoltaics, have demonstrated stable open-circuit photovoltages and steady-state short-circuit photocurrents. acs.org Notably, these bismuth-based materials exhibit superior film formation on mesoporous TiO₂ layers compared to their lead-halide counterparts and show enhanced thermal stability. acs.org

Furthermore, this compound (HDADI) has been investigated as an additive to passivate defects in tin-based perovskite solar cells. In a study focused on formamidinium tin iodide (FASnI₃) perovskites, the introduction of HDADI was found to significantly improve the quality of the perovskite films. While it did not lead to the formation of a two-dimensional perovskite layer in this specific system, the interaction between the ammonium groups of the HDA²⁺ cation and the iodide of the SnI₆⁴⁻ octahedra via hydrogen bonding proved crucial. This interaction effectively neutralizes charged defects and dangling bonds within the perovskite structure.

The practical impact of this passivation was a notable increase in the power conversion efficiency (PCE) of the solar cells, reaching a champion efficiency of 7.6%. Moreover, the long-term stability of the devices was significantly enhanced, retaining 80% of their initial efficiency after more than 550 hours of operation in a nitrogen environment. This demonstrates the potential of this compound to act as a "shield," retarding the oxidation of Sn²⁺ to Sn⁴⁺ and reducing the formation of tin vacancies, which are common degradation pathways in tin-based perovskites.

The following table presents representative crystallographic data for a hybrid organic-inorganic material, illustrating the type of structural information obtained from single-crystal X-ray diffraction studies. While specific data for a this compound-based hybrid material is not publicly available in a tabulated format within the reviewed literature, the table below showcases the typical parameters reported for analogous hybrid perovskite systems. This data is essential for understanding the precise atomic arrangement and for correlating the structure with the material's properties.

Crystallographic Parameter Value
Chemical Formula(C₇H₁₈N₂)PbI₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.5795(9)
b (Å)17.3090(9)
c (Å)8.2800(4)
α (°)90
β (°)99.137
γ (°)90
Volume (ų)2206.5(2)
Z4
Temperature (K)120
Wavelength (Å)0.71073
Note: The data presented is for a related 2D hybrid perovskite, (C₇H₁₈N₂)PbI₄, as a representative example.

The continued exploration of this compound and similar diammonium salts in the synthesis of hybrid organic-inorganic materials opens up new avenues for designing next-generation materials with tailored properties for a wide range of applications, from photovoltaics to solid-state lighting and beyond.

Chemical Reactivity and Transformation Pathways of Hexamethylenediammonium Diiodide

Behavior as an Iodinating Agent or Source of Iodide Ions in Chemical Reactions

Hexamethylenediammonium diiodide (HDAI2) serves as a source of iodide ions (I⁻). In solution, it dissociates to provide hexamethylenediammonium cations ([H₃N(CH₂)₆NH₃]²⁺) and iodide anions. The availability of these iodide ions is crucial for its role in various chemical transformations.

In the context of perovskite synthesis, HDAI2 is often used as an additive or a component in creating 2D/3D perovskite structures. The iodide ions it releases become part of the perovskite crystal lattice. For instance, in lead-based perovskites, the iodide ions coordinate with lead (Pb²⁺) to form the [PbI₆]⁴⁻ octahedra that are the building blocks of the perovskite structure.

While not a classical "iodinating agent" in the sense of reagents like N-iodosuccinimide that deliver an electrophilic iodine, HDAI2 provides nucleophilic iodide ions. These ions can participate in substitution reactions or, more commonly, in the self-assembly processes of materials like perovskites. The primary role is as a precursor salt that delivers the halide component required for the formation of the final material's structure. Electrochemical studies have shown that iodide ions can be oxidized to form more reactive iodinating species like molecular iodine (I₂) or hypoiodite (B1233010) (HIO), which can then iodinate various substrates. nih.gov

Participation in Onium Salt Formation Reactions

This compound is itself an "onium" salt, specifically a diammonium salt. Onium salts are compounds where a central atom from group 15 or 16 of the periodic table (like nitrogen, phosphorus, oxygen, or sulfur) is bonded to more groups than its neutral valence allows, resulting in a positive charge.

Its primary participation in onium salt chemistry is as a precursor or a building block. In the formation of 2D perovskites, the hexamethylenediammonium dication acts as a large organic spacer layer that separates the inorganic metal-halide sheets. This structure is a more complex onium salt system. For example, piperazinium diiodide, another diammonium salt, is noted for its role in reacting with different surface-terminating ends on perovskite films. dyenamo.se

The reactivity of the hexamethylenediammonium cation itself is largely centered around the acidic protons of the ammonium (B1175870) groups. In the presence of a strong base, these groups can be deprotonated. However, in the context of perovskite formation and operation, it is valued for its structural role and its ability to form hydrogen bonds with the inorganic framework, which contributes to the stability of the resulting material. youtube.com

Investigation of Chemical Degradation Mechanisms in Functional Materials Contexts

The stability of this compound and the materials it forms is a critical area of research, especially for the commercial viability of perovskite solar cells. youtube.com Degradation can occur through various pathways, influenced by environmental factors.

In perovskite solar cells, degradation is a major challenge that often initiates at interfaces and grain boundaries. dyenamo.se While specific studies on HDAI2 degradation are part of the broader investigation into perovskite stability, general mechanisms for similar components are well-documented.

For organic ammonium halides used in perovskites, a common degradation pathway involves the loss of the organic cation and halide ions. researchgate.net In the case of the widely studied methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃), degradation can proceed through the loss of methylammonium iodide (MAI), leading to the formation of lead iodide (PbI₂). researchgate.net This process can be accelerated by heat and light. The released halide ions can be mobile and reactive; for instance, iodide ions can be oxidized to form iodine (I₂), which is a highly aggressive species that can further attack the perovskite structure. researchgate.netnih.gov

For a larger diammonium salt like HDAI2, used as a passivating agent or to form 2D layers, its degradation at the interface can follow similar routes. The loss of the organic diamine or hydrogen iodide could occur, leading to the breakdown of the protective 2D layer and exposing the underlying 3D perovskite to further degradation. The formation of defects and the migration of mobile ions are key factors in these degradation processes. dyenamo.seyoutube.com

Table 1: Common Degradation Products in Halide Perovskites

Precursor Component Potential Degradation Products Influencing Factors
Methylammonium (MA⁺) Methylamine (CH₃NH₂), Hydrogen Iodide (HI), Methyl Iodide (CH₃I) researchgate.net Heat, Moisture, Light
Iodide (I⁻) Molecular Iodine (I₂), Triiodide (I₃⁻) researchgate.net Light, Oxygen, Heat

This table presents generalized degradation products observed in halide perovskites, which provides context for the potential degradation pathways involving this compound.

The chemical stability of this compound and the perovskite structures it is part of is influenced by several environmental and operational stressors. youtube.com

Moisture: Perovskites are notoriously sensitive to moisture. The presence of water can facilitate the decomposition of the perovskite lattice. The hygroscopic nature of ammonium salts can attract water to the perovskite film. Large hydrophobic organic cations, like those derived from HDAI2, are often incorporated to create 2D perovskite layers that act as a barrier against moisture, enhancing stability. youtube.comresearchgate.net Phenyltriethylammonium iodide, for example, has been shown to protect perovskite films from moisture. researchgate.net

Oxygen and Light: The combination of oxygen and light can accelerate degradation. Photo-oxidation can lead to the formation of superoxide (B77818) species that react with the perovskite components. This can lead to the oxidation of iodide ions to iodine, which is a key step in a cyclic degradation mechanism. nih.gov

Temperature: High temperatures can provide the energy needed to overcome the activation energy for decomposition reactions. researchgate.net Thermal stress can cause the volatilization of organic components like the diamine from HDAI2, leading to the collapse of the perovskite structure. Encapsulation and the use of thermally stable charge-transporting layers are strategies to mitigate this. youtube.com

Internal Ion Migration: Mobile ions, particularly iodide vacancies and iodide ions, can migrate under an electrical field during device operation. youtube.com This can lead to an accumulation of defects at the interfaces, causing hysteresis in the current-voltage characteristics and irreversible degradation. The incorporation of large cations from salts like HDAI2 can help suppress this ion migration. youtube.com

Table 2: Research Findings on Perovskite Stabilization Strategies

Strategy Key Finding Reference Compound Example
2D Capping Layers Large hydrophobic organic cations form a protective barrier against moisture and suppress ion migration. Phenyltriethylammonium iodide (PTEAI) researchgate.net
Cation Modification Enhances hydrogen bonding within the crystal lattice, improving intrinsic stability. Guanidinium (GA⁺) youtube.com

Q & A

Q. What are the key considerations when designing experiments to synthesize Hexamethylenediammonium diiodide (HDADI2)?

Methodological Answer: Synthesis of HDADI2 typically involves reacting hexamethylenediamine with hydroiodic acid (HI) under controlled conditions. Key considerations include:

  • Stoichiometric precision : Ensure a 1:2 molar ratio of hexamethylenediamine to HI to avoid incomplete salt formation.
  • Reaction environment : Conduct reactions in anhydrous conditions to prevent hydrolysis of iodide ions.
  • Purification : Use recrystallization from ethanol-water mixtures to isolate pure HDADI2, followed by vacuum drying to remove residual solvents .
  • Safety protocols : Handle HI with care due to its corrosive nature; use fume hoods and personal protective equipment (PPE) .

Q. How does HDADI2 improve interfacial contact in perovskite solar cells (PSCs)?

Methodological Answer: HDADI2 modifies PEDOT:PSS electrodes by:

  • Surface roughening : Enhances mechanical adhesion between stacked perovskite layers, reducing delamination risks. Characterize surface morphology using atomic force microscopy (AFM) or scanning electron microscopy (SEM) .
  • Energy level alignment : Adjusts the work function of PEDOT:PSS to better match adjacent charge transport layers. Use ultraviolet photoelectron spectroscopy (UPS) to validate energy level shifts .
  • Ion migration suppression : Iodide ions in HDADI2 may passivate defects at interfaces, reducing recombination losses. Electrochemical impedance spectroscopy (EIS) can quantify charge-transfer resistance changes .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing the structural and electronic effects of HDADI2 in composite electrodes?

Methodological Answer: A multi-technique approach is essential:

  • X-ray diffraction (XRD) : Confirm crystallinity and phase purity of HDADI2-modified layers .
  • X-ray photoelectron spectroscopy (XPS) : Identify chemical bonding states (e.g., N–I interactions) and surface composition .
  • Conductive AFM : Map local conductivity variations at the nanoscale .
  • Transient absorption spectroscopy (TAS) : Probe charge-carrier dynamics at HDADI2-modified interfaces .

Q. How can researchers resolve contradictions in stability data when using HDADI2 under varying environmental conditions?

Methodological Answer: To address stability discrepancies:

  • Controlled aging tests : Expose devices to accelerated stressors (e.g., 85°C/85% relative humidity) and monitor performance decay via in-situ current-voltage (I-V) measurements .
  • Ion diffusion analysis : Use secondary ion mass spectrometry (SIMS) to track iodide migration across layers under operational conditions .
  • Statistical rigor : Replicate experiments across multiple batches and apply Weibull statistics to differentiate intrinsic degradation from experimental noise .

Q. What methodological approaches optimize HDADI2 concentration in PEDOT:PSS modifications for maximal device efficiency?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology to model efficiency vs. HDADI2 concentration (e.g., 0.1–5 wt%). Include variables like spin-coating speed and annealing temperature .
  • In-situ photoluminescence (PL) : Monitor quenching efficiency to identify optimal doping levels for charge extraction .
  • Machine learning : Train algorithms on historical datasets to predict ideal HDADI2 concentrations for new device architectures .

Q. How do iodide ions from HDADI2 influence long-term device performance in humid environments?

Methodological Answer:

  • Humidity-controlled EIS : Quantify ionic conductivity changes in HDADI2-containing layers under moisture exposure .
  • Correlation analysis : Cross-reference iodide leaching rates (via inductively coupled plasma mass spectrometry, ICP-MS) with open-circuit voltage (Voc) losses .
  • Barrier layer integration : Test ultrathin ALD-deposited Al₂O₃ layers to encapsulate HDADI2-modified interfaces without compromising conductivity .

Q. What computational methods support the rational design of HDADI2 derivatives for enhanced optoelectronic properties?

Methodological Answer:

  • Density functional theory (DFT) : Simulate electronic structures of HDADI2 analogs (e.g., substituting methyl groups with electron-withdrawing moieties) to predict work function adjustments .
  • Molecular dynamics (MD) : Model interfacial adhesion energies between HDADI2 and perovskite layers to guide synthetic efforts .
  • High-throughput screening : Use combinatorial chemistry platforms to synthesize and test HDADI2 variants for stability/efficiency trade-offs .

Distinction Between Basic and Advanced Questions

  • Basic : Focus on synthesis, characterization, and fundamental mechanisms (e.g., Q1–Q2).
  • Advanced : Address complex data interpretation, optimization, and predictive modeling (e.g., Q3–Q7).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.